UR-AK49

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

902154-32-9 |

|---|---|

Molecular Formula |

C16H27N5O |

Molecular Weight |

305.42 g/mol |

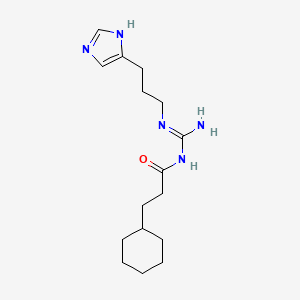

IUPAC Name |

3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |

InChI |

InChI=1S/C16H27N5O/c17-16(19-10-4-7-14-11-18-12-20-14)21-15(22)9-8-13-5-2-1-3-6-13/h11-13H,1-10H2,(H,18,20)(H3,17,19,21,22) |

InChI Key |

QBGKYFYOFBXHFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC(=NCCCC2=CN=CN2)N |

Origin of Product |

United States |

Foundational & Exploratory

UR-AK49: A Technical Guide to its Histamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-AK49 is a synthetic compound recognized for its agonist activity at human histamine H1 and H2 receptors. This technical guide provides a comprehensive overview of the available data on the binding affinity and functional activity of this compound at histamine receptors. Due to the limited availability of primary literature in the public domain, this document focuses on compiling and presenting the confirmed data, outlining general experimental methodologies, and visualizing the relevant biological pathways. The primary functional data point identified is an EC50 of 23 nM for the human H2 receptor in a GTPase assay.[1] While agonist activity at the H1 receptor is reported, specific quantitative binding affinity data (Ki or Kd values) for H1, H3, and H4 receptors remain largely unreported in accessible literature. This guide serves as a foundational resource, summarizing the current understanding of this compound's interaction with the histaminergic system.

Introduction

Histamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial mediators of a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[2][3] The four subtypes—H1, H2, H3, and H4—represent important targets for therapeutic intervention.[3] this compound has been identified as an agonist for the human H1 and H2 histamine receptors, suggesting its potential utility in research aimed at modulating the signaling of these two receptor subtypes.[1] This document provides an in-depth look at the binding characteristics and functional activity of this compound at these receptors.

Quantitative Data on Histamine Receptor Affinity

The publicly available data on the binding affinity and functional potency of this compound at histamine receptors is limited. The most definitive value reported is for its agonist activity at the human H2 receptor.

Table 1: Functional Potency of this compound at the Human Histamine H2 Receptor

| Parameter | Value | Receptor Subtype | Assay Type | Source |

| EC50 | 23 nM | Human H2 | GTPase Assay |

Table 2: Binding Affinity of this compound at Human Histamine Receptors

| Receptor Subtype | Binding Affinity (Ki/Kd) | Assay Type |

| Human H1 | Not Reported | --- |

| Human H2 | Not Reported | --- |

| Human H3 | Not Reported | --- |

| Human H4 | Not Reported | --- |

Note: While this compound is reported to be a human histamine H1 receptor agonist, specific binding affinity values (Ki or Kd) are not available in the reviewed literature.

Signaling Pathways

This compound exerts its effects by activating the downstream signaling cascades of the H1 and H2 histamine receptors.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway by an agonist like this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is primarily coupled to the Gs family of G proteins. Agonist binding, such as by this compound, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available. However, based on the types of data reported, the following are generalized methodologies for the key assays used.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki or Kd) of a compound for a receptor.

Workflow:

-

Membrane Preparation: Membranes from cells expressing the target histamine receptor are prepared.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-mepyramine for H1) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: Radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

References

UR-AK49: A Technical Guide to a Dual-Target Modulator of Neuropeptide Y and Histamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-AK49 is a synthetic small molecule that has garnered interest in pharmacological research due to its unique dual activity profile. It acts as a potent and selective antagonist for the Neuropeptide Y receptor Y4 (Y4R) and as a partial agonist for the histamine H1 and H2 receptors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and an exploration of its associated signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide, possesses a distinct chemical architecture that dictates its biological function.[2] Key structural features include a cyclohexylpropane group, a guanidine moiety, and an imidazole ring linked by a propyl chain.

| Property | Value | Source |

| Molecular Formula | C16H27N5O | [2][3] |

| Molecular Weight | 305.42 g/mol | [2] |

| IUPAC Name | 3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide | |

| SMILES | C1CCC(CC1)CCC(=O)NC(=N)NCCCC2=CNC=N2 | |

| InChI Key | QBGKYFYOFBXHFM-UHFFFAOYSA-N | |

| CAS Number | 902154-32-9 |

Biological Activity

This compound exhibits a dual pharmacological profile, acting as an antagonist at the Neuropeptide Y receptor Y4 and a partial agonist at histamine H1 and H2 receptors.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key affinity and potency values.

| Target Receptor | Assay Type | Parameter | Value | Cell Line/System | Reference |

| Human Neuropeptide Y Receptor Y4 (hY4R) | Flow Cytometric Binding Assay | pKi | 4.17 | CHO cells co-expressing hY4R, Gqi5, and apoaequorin | |

| Human Histamine H2 Receptor (hH2R) | GTPase Assay | EC50 | 23 nM | Sf9 insect cells expressing hH2R-Gsα fusion protein | |

| Human Histamine H1 Receptor (hH1R) | - | Partial Agonist | Data not available | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the biological activity of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of 3-cyclohexylpropanoic acid with a guanidinylated histamine derivative. The synthesis of related acylguanidines often involves the reaction of an acyl chloride or an activated carboxylic acid with a guanidine precursor.

Determination of Y4 Receptor Affinity via Flow Cytometry

The binding affinity of this compound for the human Y4 receptor was determined using a competitive flow cytometric binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the hY4 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human Y4 receptor (hY4R), the chimeric G-protein Gqi5, and mitochondrially targeted apoaequorin.

Materials:

-

CHO-hY4R-Gqi5-mtAEQ cells

-

Fluorescently labeled Y4 receptor ligand (e.g., a fluorescently tagged peptide agonist)

-

This compound

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the CHO-hY4R-Gqi5-mtAEQ cells and resuspend them in binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Competition Binding: In a 96-well plate, add a fixed concentration of the fluorescently labeled Y4 receptor ligand to each well.

-

Add serial dilutions of this compound to the wells. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of an unlabeled known Y4 antagonist (non-specific binding).

-

Add the cell suspension to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

-

Washing: Wash the cells with cold binding buffer to remove unbound ligand. Centrifuge the plate at a low speed and discard the supernatant. Repeat the wash step.

-

Flow Cytometry Analysis: Resuspend the cells in binding buffer and analyze the fluorescence of the cell population using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) of the cells is proportional to the amount of bound fluorescent ligand. Plot the MFI against the logarithm of the this compound concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Determination of H2 Receptor Agonist Activity via GTPase Assay

The agonist activity of this compound at the human H2 receptor was determined by measuring its ability to stimulate GTPase activity.

Objective: To determine the potency (EC50) of this compound in activating the hH2 receptor.

System: Sf9 insect cell membranes expressing a human H2 receptor-Gαs fusion protein (hH2R-Gαs).

Materials:

-

Sf9 cell membranes with hH2R-Gαs

-

[γ-³⁵S]GTP (or a non-radioactive GTP analog detection system)

-

This compound

-

GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Membrane Preparation: Thaw the Sf9 cell membranes containing the hH2R-Gαs fusion protein on ice.

-

Reaction Setup: In a 96-well plate, add the GTPγS binding buffer.

-

Add serial dilutions of this compound to the wells. Include control wells with buffer only (basal activity) and wells with a known H2 receptor agonist (maximal stimulation).

-

Add the cell membranes to each well.

-

Initiate Reaction: Add [γ-³⁵S]GTP to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer. This separates the membrane-bound [γ-³⁵S]GTP from the unbound nucleotide.

-

Detection: For the radioactive assay, place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity. For non-radioactive assays, follow the manufacturer's protocol for signal detection (e.g., luminescence).

-

Data Analysis: The amount of bound [γ-³⁵S]GTP is proportional to the level of G-protein activation. Plot the signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways

This compound's dual activity implicates it in two distinct signaling cascades.

Neuropeptide Y Receptor Y4 (Antagonist Action)

The Y4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by its endogenous ligand, pancreatic polypeptide, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In some cellular contexts, the Y4 receptor can also couple to Gq/11, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. As an antagonist, this compound blocks these downstream effects by preventing the binding of the endogenous agonist.

Histamine H1 and H2 Receptors (Partial Agonist Action)

As a partial agonist, this compound activates H1 and H2 receptors, but with a lower maximal effect compared to the endogenous full agonist, histamine.

-

H1 Receptor: The H1 receptor is a GPCR that couples to Gq/11. Its activation leads to the PLC-IP₃-DAG-Ca²⁺-PKC pathway, similar to one of the Y4 receptor pathways. This results in various cellular responses, including smooth muscle contraction and increased vascular permeability.

-

H2 Receptor: The H2 receptor is a GPCR that couples to Gs. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). This pathway is involved in gastric acid secretion and smooth muscle relaxation.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the Neuropeptide Y Y4 receptor and histamine H1 and H2 receptors in various physiological and pathological processes. Its dual activity as a Y4 antagonist and a histamine receptor partial agonist provides a unique profile for dissecting complex signaling networks. Further research is warranted to fully elucidate its therapeutic potential, including more detailed characterization of its H1 receptor activity and the development of a scalable synthetic route. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

UR-AK49 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-AK49 is a synthetic small molecule that functions as a potent agonist for both the human histamine H1 and H2 receptors.[1] As a dual agonist, this compound activates two distinct G protein-coupled receptor (GPCR) signaling cascades, leading to a diverse range of cellular responses. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound through its interaction with the H1 and H2 receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of this compound and to facilitate further investigation into its therapeutic potential.

Core Signaling Pathways of this compound

The downstream effects of this compound are mediated by its activation of the histamine H1 and H2 receptors, which couple to different G protein subtypes and initiate distinct intracellular signaling cascades.

Histamine H1 Receptor (H1R) Signaling

The histamine H1 receptor is a Gq/11 protein-coupled receptor. Upon activation by this compound, the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Beyond the canonical Gq/11 pathway, H1R activation has also been shown to modulate the activity of small GTPases such as RhoA and Rac, and to activate the c-Jun N-terminal kinase (JNK) pathway, suggesting a broader range of signaling networks influenced by H1R agonists like this compound.[2]

Histamine H2 Receptor (H2R) Signaling

The histamine H2 receptor is coupled to the Gs stimulatory G protein. Activation of the H2R by this compound leads to the dissociation of the Gαs subunit, which then activates adenylyl cyclase (AC). Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates numerous substrate proteins, thereby regulating a wide array of cellular functions.

Additionally, there is evidence to suggest that H2R activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This indicates a potential for crosstalk between the cAMP-PKA pathway and other key signaling cascades.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related histamine receptor agonists.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Human H2R | GTPase assay (hH2R-Gsalpha fusion protein) | EC50 | 23 nM | [1] |

| Histamine | Human H1R | Calcium Release (in human aortic smooth muscle cells) | pEC50 | 6.56 ± 0.09 | [3] |

| Suprahistaprodifen | Bovine Aortic H1R | [3H]-mepyramine binding | Ki | 4.3 nM | [4] |

| Dimethylhistaprodifen | Bovine Aortic H1R | [3H]-mepyramine binding | Ki | 4.9 nM |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways of this compound and a general workflow for its characterization.

References

- 1. This compound | Histamine Receptor | 902154-32-9 | Invivochem [invivochem.com]

- 2. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular characterization of specific H1-receptor agonists histaprodifen and its Nalpha-substituted analogues on bovine aortic H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Activation of the UR-AK49 G-Protein Coupled Receptor: A Technical Guide

Disclaimer: As of the latest literature review, "UR-AK49" is not a publicly documented G-protein coupled receptor (GPCR). Therefore, this document serves as a comprehensive, in-depth technical guide using this compound as a hypothetical model to illustrate the principles and methodologies central to GPCR activation research. The data and specific experimental conditions provided are representative examples derived from common practices in the field and should be adapted for the specific receptor under investigation.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core methodologies, data presentation standards, and signaling pathways associated with the activation of a novel GPCR.

Introduction to GPCR Activation

G-protein coupled receptors (GPCRs) are the largest and most diverse group of membrane receptors in eukaryotes.[1] They are integral membrane proteins characterized by seven transmembrane helices.[1][2] GPCRs act as signal transducers, detecting a wide array of extracellular stimuli, including hormones, neurotransmitters, and photons, and converting them into intracellular signals.[3]

The activation of a GPCR is a multi-step process initiated by the binding of an agonist ligand. This binding induces a conformational change in the receptor, which in turn allows it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein complex (composed of Gα, Gβ, and Gγ subunits).[2] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer. Both the GTP-bound Gα subunit and the Gβγ dimer can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signaling events.

Furthermore, agonist-bound GPCRs can be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization and internalization, but also act as signal transducers themselves by scaffolding various signaling proteins, initiating G-protein independent signaling pathways.

Quantitative Analysis of this compound Activation

The pharmacological characterization of a novel GPCR such as this compound involves quantifying the interaction of ligands with the receptor and the subsequent cellular responses. This data is typically presented in a structured tabular format for clarity and comparative analysis.

Ligand Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of ligands for a receptor. These assays measure the binding of a radioactively labeled ligand to the receptor preparation.

Table 1: Radioligand Binding Affinity for this compound

| Compound | Radioligand | Ki (nM) | Assay Type |

| Agonist-1 | [3H]-Agonist-1 | 15.2 ± 1.8 | Saturation |

| Antagonist-A | [3H]-Agonist-1 | 25.7 ± 3.1 | Competition |

| This compound-L1 | [3H]-Agonist-1 | 5.4 ± 0.9 | Competition |

| This compound-L2 | [3H]-Agonist-1 | 89.1 ± 11.5 | Competition |

Ki (inhibitory constant) values are derived from competition binding assays and represent the affinity of the unlabeled ligand for the receptor. Data are presented as mean ± SEM from at least three independent experiments.

Functional Potency and Efficacy

Functional assays measure the biological response following receptor activation. Key parameters include the half-maximal effective concentration (EC50), which indicates the potency of an agonist, and the maximum response (Emax), which indicates its efficacy.

Table 2: Functional Characterization of Agonists at this compound

| Compound | Assay Type | EC50 (nM) | Emax (% of Control) | G-Protein Pathway |

| Agonist-1 | cAMP Accumulation | 35.8 ± 4.2 | 100 | Gαs |

| This compound-L1 | cAMP Accumulation | 12.1 ± 2.5 | 110 | Gαs |

| This compound-L3 | IP-One | 78.4 ± 9.3 | 85 | Gαq |

| This compound-L4 | β-Arrestin Recruitment | 205.6 ± 25.1 | 65 | β-Arrestin |

EC50 and Emax values are determined from dose-response curves. Data are presented as mean ± SEM from at least three independent experiments. The control for Emax is the response to a known reference agonist.

Signaling Pathways of this compound

Upon activation, this compound can potentially couple to multiple intracellular signaling pathways. The primary pathways are mediated by different classes of Gα subunits (Gαs, Gαi, Gαq) and through β-arrestin recruitment.

Gαs Signaling Pathway

Activation of the Gαs pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets.

References

In Vitro Pharmacological Profile of UR-AK49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-AK49, a novel synthetic compound, has been identified as a potent agonist for both the human histamine H1 (H1R) and H2 (H2R) receptors. This technical guide provides a comprehensive overview of the currently available in vitro pharmacological data for this compound. The document details its functional activity at the H2 receptor, outlines the canonical signaling pathways associated with H1 and H2 receptor activation, and provides established experimental protocols for the key assays relevant to its characterization. While a complete pharmacological profile, including binding affinities and H1 receptor functional potency, is not yet publicly available, this guide serves as a foundational resource for researchers investigating this dual histamine receptor agonist.

Introduction

This compound, chemically known as N1-(3-cyclohexylbutanoyl)-N2-[3-(1H-imidazol-4-yl)propyl]guanidine, is a small molecule that demonstrates agonistic activity at two major subtypes of histamine receptors: H1R and H2R[1]. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and mediate a wide range of physiological and pathological processes. The dual agonism of this compound presents a unique pharmacological profile with potential applications in various research areas, including neuroscience and immunology. This document synthesizes the known in vitro pharmacological properties of this compound, providing a technical framework for its further investigation.

Quantitative Pharmacological Data

To date, the publicly available quantitative data for this compound is limited to its functional potency at the human H2 receptor. Further studies are required to determine its binding affinities for both H1 and H2 receptors and its functional potency at the H1 receptor.

| Receptor | Assay Type | Cell System | Parameter | Value | Reference |

| Human Histamine H2 Receptor | GTPase Assay | Sf9 insect cells expressing hH2R-Gαs fusion protein | EC50 | 23 nM | [1] |

| Human Histamine H1 Receptor | - | - | Ki | Data not available | - |

| Human Histamine H2 Receptor | - | - | Ki | Data not available | - |

| Human Histamine H1 Receptor | Functional Assay (e.g., Calcium Mobilization) | - | EC50 | Data not available | - |

Signaling Pathways

This compound, as a dual H1 and H2 receptor agonist, is predicted to activate their respective canonical signaling pathways.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is canonically coupled to the Gs family of G proteins. Agonist binding stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been published. The following are representative, standardized protocols for the key in vitro assays used to profile histamine receptor agonists.

Radioligand Binding Assay (for Ki determination)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human H1 or H2 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]mepyramine for H1R or [125I]iodoaminopotentidine for H2R) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known antagonist.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

GTPase Assay (for H2R EC50 determination)

This assay measures the GTPase activity of Gs proteins following receptor activation.

Methodology:

-

Reagents: The assay utilizes membranes from Sf9 cells co-expressing the hH2R-Gαs fusion protein, [γ-35S]GTP, and various concentrations of this compound.

-

Incubation: Membranes are incubated with this compound in the presence of [γ-35S]GTP.

-

Reaction Termination: The reaction is stopped, and the unbound [γ-35S]GTP is separated from the G protein-bound [γ-35S]GTPγS.

-

Quantification: The amount of bound [γ-35S]GTPγS is quantified using scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay (for H1R EC50 determination)

This assay measures the increase in intracellular calcium concentration following H1 receptor activation.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the human H1 receptor are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay: The baseline fluorescence is measured before the addition of this compound. After the addition of various concentrations of this compound, the change in fluorescence, which corresponds to the change in intracellular calcium, is monitored using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound, and the EC50 value is determined from the resulting dose-response curve.

Conclusion

This compound is a valuable research tool characterized as a potent agonist at the human histamine H2 receptor and an agonist at the human histamine H1 receptor. While its H2 receptor functional potency has been quantified, a complete in vitro pharmacological profile, including binding affinities and H1 receptor functional potency, awaits further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further studies to fully elucidate the pharmacological properties of this dual histamine receptor agonist. Such research will be critical in understanding its potential therapeutic applications and its utility in probing the complexities of the histaminergic system.

References

UR-AK49: A Dual-Target Ligand with Histaminergic and Neuropeptide Y Receptor Activity

A Comprehensive Technical Guide on the Discovery, Development, and Mechanistic Profile of UR-AK49

Abstract

This compound is a novel small molecule that has garnered interest in pharmacological research due to its unique dual-action profile. It functions as a partial agonist at human histamine H1 and H2 receptors while also acting as a potent antagonist at the human neuropeptide Y4 receptor (Y4R). This technical guide provides an in-depth overview of the discovery, development history, and key pharmacological characteristics of this compound. It includes a summary of its binding affinities and functional activities, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this intriguing compound.

Introduction

The development of ligands that can interact with multiple targets, often termed polypharmacology, is an emerging paradigm in drug discovery. Such compounds can offer unique therapeutic advantages by modulating interconnected physiological pathways. This compound (also referred to as Compound 11 in initial studies) represents a compelling example of a dual-target ligand, with activities at both the histamine and neuropeptide Y receptor systems. These systems are implicated in a wide range of physiological processes, including neurotransmission, immune responses, and metabolic regulation. The discovery of this compound has provided a valuable chemical tool for dissecting the pharmacology of these receptors and may offer a starting point for the development of novel therapeutics.

Discovery and Development History

This compound was identified during a research program aimed at developing novel ligands for histamine receptors. The initial discovery and characterization of its histaminergic properties were first reported in the early 2000s. Subsequent investigations revealed its unexpected high-affinity binding to the neuropeptide Y4 receptor, establishing its dual-target profile. The development of this compound has primarily been in the context of a research tool to explore the pharmacology of its target receptors. There is currently no publicly available information on its progression into clinical trials.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |

| CAS Number | 902154-32-9 |

| Molecular Formula | C16H27N5O |

| Molecular Weight | 305.42 g/mol |

Pharmacological Profile

This compound exhibits a complex pharmacological profile, acting as a partial agonist at histamine H1 and H2 receptors and an antagonist at the neuropeptide Y4 receptor.

Histaminergic Activity

This compound demonstrates partial agonism at both H1 and H2 histamine receptors. Its activity at the H2 receptor has been quantified in a GTPase assay.

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Human H2 Receptor | GTPase assay with hH2R-Gsalpha fusion protein | EC50 | 23 | [1] |

Neuropeptide Y4 Receptor (Y4R) Activity

This compound is a potent antagonist of the Y4 receptor. While it shows some affinity for the related Y1 and Y5 receptors, it is the first non-peptide antagonist developed for the Y4 receptor[2].

| Receptor | Assay Type | Parameter | Value | Reference |

| Human Y4 Receptor | Radioligand binding assay | pKi | 4.17 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

GTPase Assay for H2 Receptor Agonism

This protocol describes the determination of the EC50 value of this compound at the human H2 histamine receptor.

-

Cell Line: Sf9 insect cells.

-

Receptor Expression: Expression of a human H2 receptor-Gsα fusion protein.

-

Assay Principle: The assay measures the receptor-catalyzed exchange of GDP for GTP on the Gα subunit of the G protein, which is a hallmark of GPCR activation. The rate of GTP hydrolysis (GTPase activity) is quantified.

-

Methodology:

-

Membranes from Sf9 cells expressing the hH2R-Gsα fusion protein are prepared.

-

Membranes are incubated with varying concentrations of this compound in the presence of [γ-32P]GTP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of inorganic phosphate ([32P]Pi) released due to GTP hydrolysis is quantified using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the EC50 value.

-

Radioligand Binding Assay for Y4 Receptor Antagonism

This protocol outlines the determination of the pKi value of this compound at the human Y4 receptor.

-

Cell Line: Cell line stably expressing the human Y4 receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the Y4 receptor (e.g., [125I]-pancreatic polypeptide).

-

Assay Principle: This is a competitive binding assay where the ability of this compound to displace the binding of a radiolabeled ligand from the Y4 receptor is measured.

-

Methodology:

-

Cell membranes expressing the hY4R are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a significant research compound characterized by its dual activity as a partial agonist of histamine H1 and H2 receptors and a potent antagonist of the neuropeptide Y4 receptor. This unique pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of these receptor systems. The data and protocols summarized in this guide provide a comprehensive resource for researchers working with or interested in the development of multi-target ligands. Further studies are warranted to explore the full therapeutic potential of modulating these two important signaling pathways simultaneously.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Use of UR-AK49 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-AK49 is a synthetic agonist targeting both human histamine H1 and H2 receptors, with an EC50 of 23 nM in an in vitro GTPase assay.[1] While its potential for in vivo applications, particularly in neuroscience research, is recognized, to date, there is a notable absence of published studies detailing its use in rodent models. This document provides a proposed framework for the in vivo investigation of this compound, drawing upon general pharmacological principles of histamine receptor agonists and established methodologies for rodent-based research. The following sections offer detailed protocols for the preparation and administration of this compound, a summary of the known signaling pathways, and a hypothetical experimental design for assessing its effects in a rodent model of neuroinflammation.

Compound Information and In Vitro Activity

A summary of the key in vitro data for this compound is presented in Table 1.

| Parameter | Value | Source |

| Target | Human Histamine H1 and H2 Receptor Agonist | [1] |

| EC50 | 23 nM (in a GTPase assay of hH2R-Gsalpha fusion protein) | [1] |

| Potential Application | Neurological Research | [1] |

Proposed In Vivo Experimental Protocols

The following protocols are suggested for the in vivo administration of this compound to rodent models. It is imperative to conduct dose-response studies to determine the optimal and safe dosage for the specific animal model and experimental paradigm.

Preparation of this compound for In Vivo Administration

1. Stock Solution Preparation (DMSO)

-

Objective: To create a concentrated stock solution of this compound for further dilution into working formulations.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]

-

2. Working Solution for Injection (e.g., Intraperitoneal, Intravenous)

-

Objective: To prepare a biocompatible solution of this compound for parenteral administration.

-

Materials:

-

This compound DMSO stock solution

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl) or ddH₂O

-

-

Procedure:

-

Begin with the required volume of the this compound DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add sterile saline or ddH₂O to reach the final desired concentration and volume.

-

A common vehicle ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept low to minimize toxicity.

-

3. Formulation for Oral Administration

-

Objective: To prepare a suspension of this compound for oral gavage.

-

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile distilled water (ddH₂O)

-

-

Procedure:

-

Prepare a 0.5% solution of CMC-Na in ddH₂O by dissolving 0.5 g of CMC-Na in 100 mL of ddH₂O.

-

Add the weighed this compound powder to the 0.5% CMC-Na solution to achieve the desired final concentration.

-

Mix thoroughly to create a homogenous suspension.

-

Signaling Pathways of this compound

As a histamine H1 and H2 receptor agonist, this compound is expected to activate the canonical signaling pathways associated with these receptors.

Hypothetical Experimental Workflow: Assessing this compound in a Rodent Model of Neuroinflammation

This proposed workflow outlines the key steps for evaluating the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice.

Detailed Protocol for the Hypothetical Neuroinflammation Study

1. Animals and Housing

-

Species: C57BL/6 mice (male, 8-10 weeks old).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

2. Experimental Groups

-

Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

-

Group 2: this compound - Low dose (dose to be determined by preliminary studies).

-

Group 3: this compound - High dose (dose to be determined by preliminary studies).

3. Drug Administration

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for a period of 7 days. The injection volume should be consistent across all animals (e.g., 10 mL/kg).

4. Induction of Neuroinflammation

-

On day 7, one hour after the final dose of this compound or vehicle, administer a single i.p. injection of lipopolysaccharide (LPS) from E. coli (e.g., 0.5-1 mg/kg) to induce neuroinflammation.

5. Behavioral Assessments

-

Baseline: Conduct behavioral tests such as the open field test (for locomotor activity) and Y-maze (for spatial memory) before the start of drug administration.

-

Post-LPS: Repeat the behavioral tests 24 hours after the LPS injection to assess for inflammation-induced deficits and the potential protective effects of this compound.

6. Tissue Collection and Analysis

-

Perfuse the animals with ice-cold phosphate-buffered saline (PBS).

-

Collect brain tissue. The hippocampus and cortex can be dissected for separate analyses.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

-

Histological Analysis: Fix one hemisphere of the brain in 4% paraformaldehyde for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and astrocyte reactivity (e.g., GFAP staining).

Disclaimer

The experimental protocols and applications described herein are proposed based on the known pharmacology of histamine receptor agonists and general in vivo methodologies. Due to the lack of specific published in vivo data for this compound, researchers are strongly advised to conduct thorough dose-finding and toxicity studies before embarking on full-scale efficacy experiments. All animal procedures must be approved by the institution's Animal Care and Use Committee.

References

Application Notes and Protocols for UR-AK49 in Mouse Studies

Disclaimer: The following application notes and protocols are hypothetical and intended for research planning purposes only. As of the date of this document, there are no published studies detailing the use of UR-AK49 in murine models. The proposed dosages and experimental designs are based on the known pharmacological targets of this compound and typical dose ranges for similar compounds. Researchers should conduct their own dose-finding and toxicity studies before commencing efficacy experiments.

Introduction

This compound is a synthetic small molecule with a dual mechanism of action, functioning as a potent antagonist of the Neuropeptide Y receptor Y4 (Y4R) and a partial agonist of the histamine H1 and H2 receptors. This unique pharmacological profile makes this compound a valuable tool for investigating the physiological roles of these receptors in various systems, including metabolism, gastrointestinal function, and the central nervous system. These notes provide a guideline for initiating preclinical studies of this compound in mouse models.

Pharmacological Profile of this compound

| Property | Value | Source |

| Chemical Name | N-(N-(3-(1H-imidazol-4-yl)propyl)carbamimidoyl)-3-cyclohexylpropanamide | MedKoo Biosciences |

| CAS Number | 902154-32-9 | MedKoo Biosciences |

| Molecular Weight | 305.43 g/mol | MedKoo Biosciences |

| Primary Target | Neuropeptide Y Receptor Y4 (Y4R) Antagonist | Wikipedia |

| Secondary Targets | Histamine H1 Receptor (Partial Agonist), Histamine H2 Receptor (Partial Agonist) | Wikipedia, InvivoChem |

| Reported In Vitro Activity | pKi of 4.17 for Y4R antagonism. | MedKoo Biosciences |

| EC50 of 23 nM for human H2R agonism in a GTPase assay. | InvivoChem |

Proposed Dosage for Mouse Studies (Hypothetical)

The following table provides suggested starting dose ranges for this compound in mice. These are extrapolated from doses of other Y-receptor antagonists and histamine receptor agonists used in murine studies. It is critical to perform a dose-response study to determine the optimal dose for a specific experimental model and endpoint.

| Administration Route | Proposed Dose Range (mg/kg) | Frequency | Vehicle/Formulation | Notes |

| Intraperitoneal (IP) | 1 - 10 mg/kg | Once daily (or as required by study design) | Dissolve in DMSO (e.g., 5-10%), then dilute with PEG300, Tween 80, and saline. | A common route for systemic administration of small molecules. Start with a low dose and escalate. |

| Oral Gavage (PO) | 3 - 30 mg/kg | Once daily | Suspend in 0.5% carboxymethylcellulose (CMC) in water. | Higher doses may be required due to potential first-pass metabolism. |

| Subcutaneous (SC) | 1 - 10 mg/kg | Once daily | Formulate as for IP injection. | Provides a slower absorption profile compared to IP. |

Experimental Protocols

Protocol: Evaluation of this compound on Food Intake and Body Weight in Mice

This protocol describes a hypothetical study to investigate the effects of this compound on appetite and body weight, leveraging its action on Y4R, a receptor implicated in satiety signaling.

4.1.1. Materials

-

This compound

-

Vehicle components: DMSO, PEG300, Tween 80, 0.9% saline

-

Male C57BL/6J mice (8-10 weeks old)

-

Standard laboratory chow and water

-

Metabolic cages (optional, for detailed metabolic monitoring)

-

Analytical balance

-

Gavage needles or insulin syringes with 27G needles

4.1.2. Drug Preparation (for IP injection)

-

Prepare a stock solution of this compound in 100% DMSO.

-

For a 5 mg/kg dose in a 25g mouse with a 10 µL/g injection volume:

-

Calculate the required amount of this compound per mouse (0.125 mg).

-

Prepare the final formulation by diluting the DMSO stock. A typical formulation might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

-

Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

4.1.3. Experimental Procedure

-

Acclimatize mice to handling and single housing for at least one week.

-

Record baseline body weight and daily food intake for 3-5 days.

-

Randomize mice into treatment groups (e.g., Vehicle, this compound 1 mg/kg, this compound 5 mg/kg, this compound 10 mg/kg). A typical group size is n=8-10 mice.

-

Administer the assigned treatment (Vehicle or this compound) via intraperitoneal injection once daily, 30 minutes before the dark cycle begins (when mice are most active).

-

Measure food intake and body weight at 2, 4, 8, and 24 hours post-injection, and then daily for the duration of the study (e.g., 7-14 days).

-

Observe mice for any adverse clinical signs.

-

At the end of the study, tissues such as the hypothalamus, liver, and adipose tissue may be collected for further analysis (e.g., gene expression of appetite-related neuropeptides).

4.1.4. Data Analysis

-

Analyze changes in body weight and cumulative food intake using a two-way repeated measures ANOVA, followed by post-hoc tests to compare treatment groups.

-

Statistical significance is typically set at p < 0.05.

Visualizations

Signaling Pathways of this compound Targets

Caption: Signaling pathways of this compound's known molecular targets.

Experimental Workflow

Caption: Workflow for a mouse study evaluating this compound's effect on food intake.

Application Notes and Protocols: Administration of a Novel Compound in Sleep-Wake Cycle Research

Note: Comprehensive searches for "UR-AK49" in scientific literature and public databases did not yield any specific information. This suggests that "this compound" may be an internal designation for a novel compound not yet publicly disclosed, a misnomer, or a hypothetical substance. The following application notes and protocols are therefore provided as a detailed template for researchers, scientists, and drug development professionals working with a novel, hypothetical sleep-wake cycle modulator, hereafter referred to as "Compound-X." The principles, experimental designs, and data presentation formats are based on established methodologies in sleep research.

Introduction to Compound-X: A Hypothetical Orexin Receptor 2 Antagonist

Compound-X is a novel, selective orexin receptor 2 (OX2R) antagonist designed to investigate the role of the orexinergic system in the regulation of the sleep-wake cycle. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a critical regulator of arousal, wakefulness, and REM sleep.[1][2] By selectively blocking the OX2R, Compound-X is hypothesized to reduce wakefulness-promoting signals and facilitate the transition to and maintenance of sleep, particularly non-rapid eye movement (NREM) sleep. These notes provide an overview of the proposed mechanism of action, protocols for in vivo administration, and methods for assessing its effects on sleep architecture.

Proposed Mechanism of Action

Orexin neurons, located in the lateral hypothalamus, project to and excite various arousal-promoting brain regions, including the tuberomammillary nucleus (TMN), locus coeruleus (LC), and dorsal raphe nucleus (DRN).[1] The binding of orexin neuropeptides to their receptors, particularly OX2R, reinforces the activity of these wake-promoting centers. Compound-X, as a selective OX2R antagonist, is expected to competitively inhibit the binding of endogenous orexins, thereby reducing the excitatory drive to these arousal systems and promoting sleep.

Figure 1: Proposed signaling pathway of Compound-X.

Quantitative Data Summary

The following tables summarize hypothetical data from preclinical studies in a murine model, illustrating the expected effects of Compound-X on key sleep-wake parameters following intraperitoneal (IP) administration.

Table 1: Effect of Compound-X on Sleep-Wake Architecture (6-hour post-administration)

| Treatment Group | Dose (mg/kg) | Total Sleep Time (min) | NREM Sleep (%) | REM Sleep (%) | Wakefulness (%) |

| Vehicle | 0 | 150.5 ± 10.2 | 41.8 ± 2.5 | 5.2 ± 0.8 | 53.0 ± 3.1 |

| Compound-X | 10 | 210.8 ± 12.5 | 58.5 ± 3.1 | 5.5 ± 0.9 | 36.0 ± 2.8 |

| Compound-X | 30 | 255.3 ± 15.1 | 70.9 ± 4.0 | 6.1 ± 1.0 | 23.0 ± 2.5 |

| Positive Control (Zolpidem) | 5 | 240.1 ± 13.8 | 66.7 ± 3.5 | 4.8 ± 0.7 | 28.5 ± 2.9 |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |

Table 2: Effect of Compound-X on Sleep Latency and Bout Duration

| Treatment Group | Dose (mg/kg) | NREM Latency (min) | REM Latency (min) | Avg. NREM Bout (min) | Avg. Wake Bout (min) |

| Vehicle | 0 | 25.4 ± 3.1 | 65.2 ± 5.8 | 2.5 ± 0.3 | 15.8 ± 2.0 |

| Compound-X | 10 | 15.1 ± 2.5 | 50.8 ± 4.9 | 4.1 ± 0.5 | 9.2 ± 1.5 |

| Compound-X | 30 | 8.9 ± 1.8** | 42.3 ± 4.1 | 6.5 ± 0.8 | 5.1 ± 0.9 |

| Positive Control (Zolpidem) | 5 | 10.2 ± 2.0 | 58.1 ± 5.2 | 5.8 ± 0.7 | 6.3 ± 1.1** |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.

Animal Model and Surgical Implantation

-

Species: Male C57BL/6J mice, 8-10 weeks old.

-

Housing: Individually housed in a temperature-controlled environment (22 ± 1°C) with a 12:12 hour light-dark cycle (lights on at 7:00 AM). Food and water are available ad libitum.

-

Surgical Procedure:

-

Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Secure the animal in a stereotaxic frame.

-

Implant stainless steel EEG screw electrodes over the frontal and parietal cortices.

-

Implant flexible EMG wire electrodes into the nuchal muscles to record muscle tonus.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow a 7-10 day recovery period post-surgery before starting experiments.

-

Compound Administration and EEG/EMG Recording

This protocol outlines the workflow for drug administration and subsequent polysomnographic recording.

References

Application Notes: UR-AK49, a Novel Potassium-Competitive Acid Blocker for Gastric Secretion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-AK49 is a potent and reversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Unlike PPIs, which require acidic activation and form covalent bonds with the enzyme, this compound binds ionically to the potassium-binding site of the H+/K+-ATPase, leading to a rapid and potent inhibition of gastric acid secretion. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo gastric secretion assays.

Mechanism of Action

Gastric acid secretion is the final step in a complex signaling cascade within parietal cells of the stomach lining.[1] This process is primarily regulated by histamine, acetylcholine, and gastrin, which stimulate the H+/K+-ATPase to pump hydrogen ions into the gastric lumen in exchange for potassium ions.[2][3][4]

This compound functions as a K+ antagonist in the gastric H+/K+-dependent ATPase reaction.[5] It competitively inhibits the binding of potassium ions to the luminal side of the proton pump, thereby blocking the final step of acid secretion. This direct and reversible inhibition allows for a rapid onset of action and a duration of effect that is dependent on the compound's plasma concentration.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

Caption: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound in various gastric secretion assays.

Table 1: In Vitro H+/K+-ATPase Inhibition

| Parameter | Value |

| Target | Porcine Gastric H+/K+-ATPase |

| Assay Type | K+-stimulated ATPase activity |

| IC50 | 15 nM |

| Inhibition Type | Reversible, K+-competitive |

| Reference Compound (Omeprazole) | IC50 = 2.5 µM (under acidic conditions) |

Table 2: In Vitro Gastric Gland Acid Secretion

| Parameter | Value |

| Model | Isolated Rabbit Gastric Glands |

| Stimulant | Histamine (100 µM) |

| Measurement | Aminopyrine Accumulation |

| IC50 | 50 nM |

| Reference Compound (Ranitidine) | IC50 = 1.2 µM |

Table 3: In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

| Dose (mg/kg, p.o.) | Gastric Juice Volume (mL) | Acid Output (µEq/4h) | % Inhibition |

| Vehicle | 8.5 ± 0.7 | 450 ± 35 | 0% |

| This compound (1) | 6.2 ± 0.5 | 225 ± 28 | 50% |

| This compound (3) | 4.1 ± 0.4 | 90 ± 15 | 80% |

| This compound (10) | 3.5 ± 0.3 | 45 ± 10 | 90% |

| Omeprazole (20) | 4.8 ± 0.6 | 135 ± 20 | 70% |

Experimental Protocols

In Vitro H+/K+-ATPase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the gastric proton pump.

Materials:

-

Lyophilized porcine gastric H+/K+-ATPase vesicles

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

-

ATP solution (100 mM)

-

KCl solution (1 M)

-

This compound stock solution in DMSO

-

Malachite Green reagent for phosphate detection

Protocol:

-

Prepare H+/K+-ATPase vesicles at a concentration of 5 µg/mL in the assay buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the vesicle suspension and pre-incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

To measure K+-stimulated activity, add KCl to a final concentration of 10 mM. For basal activity, add an equivalent volume of deionized water.

-

Incubate the reaction mixture for 20 minutes at 37°C.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition by comparing the K+-stimulated activity in the presence of this compound to the control.

Caption: Workflow for the in vitro H+/K+-ATPase activity assay.

Isolated Rabbit Gastric Gland Acid Secretion Assay

Objective: To assess the inhibitory effect of this compound on acid secretion in an ex vivo cellular model.

Materials:

-

New Zealand White rabbit

-

Collagenase Type I

-

DMEM/F12 medium

-

[14C]-Aminopyrine (radiolabeled weak base)

-

Histamine

-

This compound stock solution in DMSO

-

Scintillation fluid and counter

Protocol:

-

Isolate gastric glands from the rabbit stomach mucosa by collagenase digestion.

-

Resuspend the isolated glands in DMEM/F12 medium.

-

Pre-incubate the glands with varying concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Add [14C]-Aminopyrine to a final concentration of 0.1 µCi/mL.

-

Stimulate acid secretion by adding histamine to a final concentration of 100 µM.

-

Incubate for 30 minutes at 37°C with gentle shaking.

-

Centrifuge the gland suspension to pellet the glands.

-

Measure the radioactivity in both the supernatant and the gland pellet using a scintillation counter.

-

The accumulation of [14C]-Aminopyrine in the glands is an index of acid secretion. Calculate the percentage of inhibition relative to the histamine-stimulated control.

In Vivo Pylorus Ligation Model in Rats

Objective: To evaluate the in vivo efficacy of this compound in reducing gastric acid secretion in a rat model.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

This compound formulation for oral gavage

-

0.9% Saline

-

pH meter and titrator

Protocol:

-

Fast the rats for 24 hours with free access to water.

-

Administer this compound or vehicle orally (p.o.).

-

One hour after drug administration, anesthetize the rats.

-

Perform a midline abdominal incision and ligate the pylorus.

-

Close the abdominal incision and allow the rats to recover from anesthesia.

-

Four hours after pylorus ligation, euthanize the rats and collect the gastric contents.

-

Centrifuge the gastric contents to remove any solid debris.

-

Measure the volume of the gastric juice.

-

Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

-

Calculate the percentage of inhibition of acid output compared to the vehicle-treated group.

Caption: Workflow for the in vivo pylorus ligation assay in rats.

This compound demonstrates potent inhibition of gastric acid secretion both in vitro and in vivo. Its mechanism as a potassium-competitive acid blocker provides a rapid and effective means of controlling gastric acidity. The protocols outlined in these application notes provide robust methods for characterizing the pharmacological effects of this compound and similar compounds in preclinical research and drug development.

References

- 1. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid secretion and the H,K ATPase of stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Reaction mechanism of the gastric H+ +K+-dependent ATPase. Effects of inhibitor and pH - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Cognitive Function in Rats with a Novel Compound

For: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of a novel compound, herein referred to as Compound X, on cognitive function in rat models. The methodologies described are based on established practices in neuropharmacology and behavioral neuroscience to ensure robust and reproducible results. These guidelines will cover the mechanism of action, experimental protocols for key behavioral assays, and data presentation strategies.

Hypothetical Mechanism of Action of Compound X

For the purpose of these application notes, we will hypothesize that Compound X enhances cognitive function by modulating key signaling pathways implicated in learning and memory. A potential mechanism involves the potentiation of cholinergic and glutamatergic neurotransmission, which are crucial for synaptic plasticity.[1][2] This could be achieved through direct or indirect agonism of relevant receptors or by influencing downstream signaling cascades that promote neuronal survival and function.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for Compound X.

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Animals and Housing

-

Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Housing: Rats should be housed in groups of 2-3 per cage in a temperature-controlled room (21-23°C) with a 12-hour light/dark cycle.[3] Food and water should be available ad libitum unless otherwise specified by the experimental protocol.

-

Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week prior to the start of any experiments.

Drug Preparation and Administration

Compound X should be dissolved in a suitable vehicle (e.g., sterile saline, distilled water with a small percentage of DMSO and Tween 80). The solution should be prepared fresh daily and administered via intraperitoneal (IP) injection at a volume of 1 ml/kg body weight. Doses should be determined based on preliminary dose-response studies.

Behavioral Assays for Cognitive Function

The MWM is a widely used test to assess spatial learning and memory in rodents.[3]

-

Apparatus: A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (5 days):

-

Rats are given 4 trials per day to find the hidden platform.

-

For each trial, the rat is placed in the water at one of four starting positions.

-

The trial ends when the rat finds the platform or after 60-90 seconds have elapsed. If the rat fails to find the platform, it is gently guided to it.

-

The rat is allowed to remain on the platform for 15-30 seconds.

-

The time to reach the platform (escape latency) and the path length are recorded.[3]

-

-

Probe Trial (Day 6):

-

The platform is removed from the pool.

-

The rat is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

-

Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed using appropriate statistical methods (e.g., ANOVA with repeated measures).

The Y-maze task is used to assess spontaneous alternation, a measure of spatial working memory.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

The rat is placed at the end of one arm and allowed to explore the maze freely for 8 minutes.

-

The sequence of arm entries is recorded.

-

An alternation is defined as consecutive entries into all three arms without repetition.

-

-

Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

The NOR task assesses the ability of a rat to recognize a previously encountered object.

-

Apparatus: An open field arena.

-

Procedure:

-

Habituation Phase: The rat is allowed to explore the empty arena for 10 minutes for 2-3 days.

-

Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for 5-10 minutes.

-

Test Phase (after a retention interval, e.g., 1 or 24 hours): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes.

-

The time spent exploring each object is recorded.

-

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Experimental Workflow Diagram

References

- 1. Mechanisms of action of cognitive enhancers on neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotransmitter systems involved in learning and memory in the rat: a meta-analysis based on studies of four behavioral tasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of exercise on learning and memory in a rat model of developmental stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of UR-AK49 for In Vitro and In Vivo Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

UR-AK49 is a synthetic small molecule that has been identified as a potent agonist for the human histamine H1 and H2 receptors.[1] It has also been described in some contexts as a nonpeptidic antagonist for the neuropeptide Y4 receptor (Y4R).[2] Given its activity on these important biological targets, this compound is a valuable tool for research in areas such as neuroscience and pharmacology.[1]

Proper solubilization is critical for obtaining accurate and reproducible results in both cell-based assays and in vivo studies. This document provides detailed protocols for dissolving this compound, preparing stock and working solutions, and offers an example of a formulation suitable for animal studies.

Physicochemical Properties & Data

A summary of the key properties of this compound is provided below. This data is essential for accurate preparation of solutions with specific molar concentrations.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₇N₅O | [3][4] |

| Molecular Weight | 305.42 g/mol | |

| CAS Number | 902154-32-9 | |

| Appearance | Solid / Powder | N/A |

Recommended Solvents and Storage

The choice of solvent is critical for maintaining the stability and activity of the compound. Based on available data, the following recommendations are provided.

| Parameter | Recommendation | Source |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | |

| Storage (Solid) | Long-term: -20°C; Short-term: 0-4°C | |

| Storage (Stock Solution) | Long-term: -20°C (in DMSO) | |

| Stability | Stable for weeks during standard shipping. Protect from light. |

Note: It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Protocols

4.1 Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound and solvents.

-

Handle DMSO in a well-ventilated area or a chemical fume hood.

4.2 Materials Required

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS) or desired cell culture medium (e.g., DMEM)

-

Polyethylene glycol 300 (PEG300) (for in vivo formulation)

-

Tween 80 (for in vivo formulation)

-

Sterile deionized water (ddH₂O) (for in vivo formulation)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

4.3 Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a concentrated stock solution, which can be stored and later diluted for various experiments.

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 305.42 g/mol × 1000 mg/g = 3.05 mg

-

-

Weigh Compound: Carefully weigh out 3.05 mg of this compound powder using an analytical balance and place it into a sterile vial.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (~37°C) can aid dissolution if necessary.

-

Storage: Store the 10 mM stock solution at -20°C for long-term use. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

4.4 Protocol 2: Preparation of Working Solutions for Cell Culture (In Vitro)

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate aqueous cell culture medium.

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

-

Perform Serial Dilutions: Prepare the final working concentration by diluting the stock solution directly into the pre-warmed cell culture medium.

-

Example for 10 µM: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).

-

Mix immediately and thoroughly by gentle pipetting or inversion.

-

-

Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound (e.g., 0.1% DMSO for a 1:1000 dilution). This is critical as organic solvents can be toxic to cells.

-

Application: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

4.5 Protocol 3: Example Formulation for In Vivo Studies

This protocol provides an example of how to prepare a formulation suitable for administration in animal models, based on a common vehicle combination.

-

Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% sterile ddH₂O

-

-

Formulation Steps: To prepare a 1 mg/mL final solution:

-

Start with the required volume of the high-concentration DMSO stock solution (e.g., for 1 mL final volume, start with 100 µL of a 10 mg/mL DMSO stock).

-

Add 400 µL of PEG300. Mix until the solution is clear.

-

Add 50 µL of Tween 80. Mix until the solution is clear.

-

Add 450 µL of sterile ddH₂O to reach the final volume of 1 mL. Mix thoroughly.

-

-

Administration: The resulting formulation should be a clear solution, ready for administration. Prepare fresh before each use.

Experimental Workflow and Pathway Visualization

5.1 General Experimental Workflow The following diagram outlines the general workflow from compound dissolution to data acquisition for a typical in vitro experiment.

References

UR-AK49 in Immunohistochemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-AK49 is a selective, non-peptidic antagonist for the Neuropeptide Y (NPY) receptor subtype Y4 (Y4R)[1][2]. It serves as a valuable tool for investigating the physiological and pathological roles of the Y4 receptor. The NPY system, including the Y4 receptor, is implicated in a variety of processes such as appetite regulation, energy homeostasis, and gastrointestinal motility[3][4]. This compound's ability to block the binding of the endogenous ligand, pancreatic polypeptide (PP), to the Y4 receptor allows for the elucidation of its downstream signaling pathways and functional consequences[3]. This document provides detailed application notes and protocols for the use of this compound in immunohistochemical (IHC) studies to investigate the expression and localization of the Y4 receptor in various tissues.

Mechanism of Action

The Y4 receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand PP, couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist at the Y4 receptor, preventing PP-mediated signaling. By using this compound in conjunction with IHC for the Y4 receptor, researchers can investigate the receptor's distribution and how its signaling is modulated in different physiological and disease states.

Quantitative Data Summary